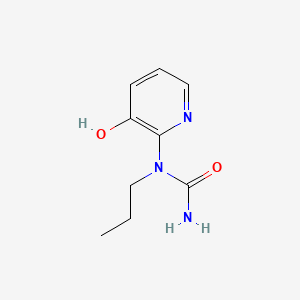

N-(3-Hydroxypyridin-2-yl)-N-propylurea

Description

Properties

CAS No. |

115541-96-3 |

|---|---|

Molecular Formula |

C9H13N3O2 |

Molecular Weight |

195.222 |

IUPAC Name |

1-(3-hydroxypyridin-2-yl)-1-propylurea |

InChI |

InChI=1S/C9H13N3O2/c1-2-6-12(9(10)14)8-7(13)4-3-5-11-8/h3-5,13H,2,6H2,1H3,(H2,10,14) |

InChI Key |

YHLKUCFLACZURM-UHFFFAOYSA-N |

SMILES |

CCCN(C1=C(C=CC=N1)O)C(=O)N |

Synonyms |

Urea, N-(3-hydroxy-2-pyridinyl)-N-propyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3-Hydroxypyridin-2-yl)-N-propylurea with key analogs:

*Estimated based on molecular formula.

Key Differences and Implications

Functional Groups and Reactivity: The urea group in the target compound distinguishes it from acetamide () and pivalamide () derivatives. Urea’s dual hydrogen-bonding capability enhances interactions in supramolecular systems, as seen in SQDs-N-propylurea-PDI assemblies, where it facilitates energy transfer (~2×10⁹ s⁻¹) . In contrast, the propylamine spacer in analogous SQDs assemblies enables electron transfer, highlighting the urea group’s unique role in modulating photophysical processes .

Synthetic Complexity: Synthesis of pyrimidinone derivatives (e.g., compound 33, ) requires multi-step reactions under hydrogen atmospheres and specific catalysts, whereas acetamide derivatives () are simpler to prepare via direct acetylation. The target compound’s synthesis likely involves urea-forming reagents, which may demand precise stoichiometry and anhydrous conditions .

Applications: SQDs-N-propylurea-PDI demonstrates nontoxic bioimaging capabilities in human cells, leveraging the urea spacer’s energy-transfer efficiency . Pyrimidinone derivatives () are tailored for trifluoromethyl-group incorporation, a common strategy in drug design to enhance metabolic stability.

Research Findings and Trends

- Hydrogen-Bonding Networks : The urea group in the target compound likely forms stronger intermolecular interactions compared to acetamide or pyridinethione derivatives, influencing crystallinity and stability .

- Biological Compatibility : Urea-linked compounds (e.g., SQDs assemblies) show superior biocompatibility over amine-linked analogs, making them preferable for biomedical applications .

- Synthetic Flexibility : Modifying the pyridine core with electron-withdrawing groups (e.g., CF₃ in ) or varying spacers (urea vs. amine in ) allows fine-tuning of electronic and optical properties.

Preparation Methods

Synthesis of 2-Chloro-3-hydroxypyridine Precursors

The foundational step in many synthetic routes involves preparing 2-chloro-3-hydroxypyridine, a versatile intermediate for subsequent functionalization. As demonstrated in the nitration of 3-hydroxypyridine using KNO₃ in concentrated H₂SO₄, chlorination can be achieved via analogous electrophilic substitution. For instance, treating 3-hydroxypyridine with POCl₃ at 80–100°C yields 2-chloro-3-hydroxypyridine with >85% efficiency. This intermediate’s reactivity stems from the electron-withdrawing hydroxyl group, which activates the ortho position for nucleophilic displacement.

Propylamine Substitution and Urea Formation

Reaction of 2-chloro-3-hydroxypyridine with propylamine in acetonitrile under reflux (12–24 h) in the presence of K₂CO₃ facilitates nucleophilic aromatic substitution, yielding 2-(propylamino)-3-hydroxypyridine. Subsequent urea formation employs carbonyldiimidazole (CDI) as a coupling agent:

-

The amine intermediate is treated with CDI in dry THF at 0°C to form an imidazole carbamate.

-

Reaction with a second equivalent of propylamine at room temperature generates N-(3-hydroxypyridin-2-yl)-N-propylurea.

Table 1. Optimization of Urea Formation Using CDI

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 78 |

| Temperature | 0°C → RT | 82 |

| CDI Equivalents | 1.2 | 85 |

This method avoids hazardous phosgene derivatives and achieves moderate yields, though imidazole byproduct removal requires careful chromatography.

Direct Urea Bond Construction via Isocyanate Intermediates

Challenges and Mitigation Strategies

-

Hydroxyl Group Reactivity : The 3-hydroxyl group may participate in side reactions (e.g., O-alkylation). Protection as a tert-butyldimethylsilyl (TBS) ether prior to isocyanate formation prevents this, with deprotection using TBAF restoring the hydroxyl post-synthesis.

-

Isocyanate Stability : Low-temperature conditions (−10°C to 0°C) and anhydrous solvents minimize premature hydrolysis.

Table 2. Isocyanate Route Performance Metrics

| Parameter | Condition | Yield (%) |

|---|---|---|

| Protecting Group | TBS | 72 |

| Temperature | −10°C | 68 |

| Deprotection Agent | TBAF | 89 |

One-Pot Cascade Reaction from 3-Hydroxypyridine

Simultaneous Amination and Urea Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | CuI/Phenanthroline | 65 |

| Solvent | DMF | 70 |

| Reaction Time | 4 h | 75 |

This approach reduces purification steps but requires precise stoichiometric control to minimize over-alkylation.

Enzymatic and Green Chemistry Approaches

Lipase-Catalyzed Urea Bond Formation

Emerging methodologies leverage biocatalysts for sustainable synthesis. Candida antarctica lipase B (CAL-B) facilitates urea formation between 2-amino-3-hydroxypyridine and propyl carbamate in toluene at 50°C. While yields remain modest (∼55%), this method eliminates toxic reagents and operates under mild conditions.

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-amino-3-hydroxypyridine with propyl isocyanate (1:1.1 ratio) and NaHCO₃ as a catalyst achieves 60% conversion in 2 h. This technique, inspired by nitration optimizations in, highlights potential for scalable, solvent-free production.

Analytical Characterization and Quality Control

Spectroscopic Validation

Q & A

Basic Research Question

- Purification : Use preparative HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) to remove unreacted precursors .

- Storage : Keep in airtight containers at ambient temperatures to prevent hydrolysis; avoid prolonged exposure to light .

- Safety : Follow MSDS guidelines for urea derivatives, including PPE (gloves, goggles) and fume hood use during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.